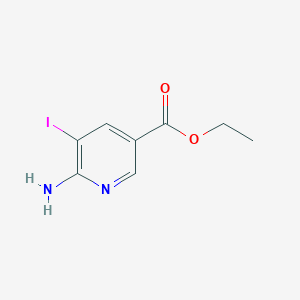![molecular formula C8H4BrNO2S B12342225 2-Bromobenzo[d]thiazole-5-carboxylic acid](/img/structure/B12342225.png)
2-Bromobenzo[d]thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromobenzo[d]thiazole-5-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobenzo[d]thiazole-5-carboxylic acid typically involves the bromination of benzo[d]thiazole derivatives. One common method includes the reaction of 2-aminothiophenol with bromine and ammonium thiocyanate, followed by cyclization to form the thiazole ring . Another approach involves the use of 2-acetylbenzimidazoles and thiourea in the presence of iodine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination and cyclization reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromobenzo[d]thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted thiazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
2-Bromobenzo[d]thiazole-5-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromobenzo[d]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial properties.
Benzothiazole: Used in the synthesis of dyes and rubber accelerators.
2-Bromobenzothiazole: Similar in structure but lacks the carboxylic acid group.
Uniqueness
2-Bromobenzo[d]thiazole-5-carboxylic acid is unique due to the presence of both bromine and carboxylic acid functional groups, which enhance its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C8H4BrNO2S |
|---|---|
Molecular Weight |
258.09 g/mol |
IUPAC Name |
2-bromo-1,3-benzothiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H4BrNO2S/c9-8-10-5-3-4(7(11)12)1-2-6(5)13-8/h1-3H,(H,11,12) |
InChI Key |
BQDDOZPTTIKPEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethoxy-N-{2-[4-(2-ethoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-5-methylbenzene-1-sulfonamide](/img/structure/B12342143.png)
![Benzyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B12342144.png)
![(5E)-2-(4-bromophenyl)-5-[(2,5-dimethoxyphenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12342146.png)
![N-[(1S,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide](/img/structure/B12342150.png)
![5-[[6-(Oxolan-2-ylmethylamino)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile](/img/structure/B12342154.png)
![2-(2-Oxo-1-propylindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12342155.png)

![1-Benzyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12342175.png)

![(E)-(3-chlorobenzo[b]thiophen-2-yl)(4-cinnamylpiperazin-1-yl)methanone](/img/structure/B12342188.png)
![3-[11-(4-chlorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B12342194.png)
![11-[(2-Chloro-6-fluorophenyl)methyl]-8-[2-(3,4-dimethoxyphenyl)ethyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12342202.png)


